

Molecular structure and IUPAC name of 6-Bromo-2-chlorobenzothiazole

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Compound of Interest

Compound Name: 6-Bromo-2-chlorobenzothiazole

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6-Bromo-2-chlorobenzothiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **6-Bromo-2-chlorobenzothiazole**, a heterocyclic building block with significant applications in pharmaceutical and materials science research. This document outlines its molecular structure, physicochemical properties, and detailed protocols for its synthesis.

Molecular Structure and IUPAC Name

6-Bromo-2-chlorobenzothiazole is a substituted benzothiazole derivative. The benzothiazole core is a bicyclic system composed of a benzene ring fused to a thiazole ring. In this specific molecule, a bromine atom is substituted at the 6th position of the benzene ring, and a chlorine atom is at the 2nd position of the thiazole ring.

IUPAC Name: 6-bromo-2-chloro-1,3-benzothiazole^[1]

Below is a diagram representing the molecular structure of **6-Bromo-2-chlorobenzothiazole**.

Caption: Molecular structure of **6-Bromo-2-chlorobenzothiazole**.

Physicochemical Properties

The key quantitative data for **6-Bromo-2-chlorobenzothiazole** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₃ BrClNS	[1][2][3][4]
Molecular Weight	248.52 g/mol	[2][4]
CAS Number	80945-86-4	[1][2][3][4]
Appearance	White to orange to green powder to crystal	[2]
Melting Point	98 - 102 °C	[2]
Boiling Point	157 °C at 18 mmHg	[2]
Purity	≥96% (GC)	[2]
SMILES	<chem>ClC1=NC2=CC=C(Br)C=C2S1</chem>	[1]
InChI Key	IJQSMNIZBBEBKI-UHFFFAOYSA-N	[1]

Experimental Protocols

A common synthetic route to **6-Bromo-2-chlorobenzothiazole** involves a two-step process: first, the synthesis of the precursor 2-Amino-6-bromobenzothiazole, followed by a Sandmeyer reaction to replace the amino group with a chloro group.

Step 1: Synthesis of 2-Amino-6-bromobenzothiazole

This protocol is based on the established reaction of 4-bromoaniline with potassium thiocyanate and bromine.

Materials:

- 4-bromoaniline

- Potassium thiocyanate (KSCN)
- Glacial acetic acid
- Bromine (Br₂)
- 10% Sodium hydroxide (NaOH) solution
- Ethanol for recrystallization

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 0.1 mole of 4-bromoaniline and 0.4 mole of potassium thiocyanate in 150 mL of glacial acetic acid.
- Cool the mixture in an ice bath to below 10°C.
- Prepare a solution of 0.1 mole of bromine in 100 mL of glacial acetic acid.
- Add the bromine solution dropwise to the stirred aniline mixture, maintaining the temperature below 10°C.
- After the addition is complete, continue stirring the mixture for an additional 10 hours at room temperature.
- Pour the reaction mixture into warm water. The crude product will precipitate.
- Filter the precipitate and wash with water.
- Neutralize the combined filtrate with a 10% NaOH solution to precipitate any remaining product.
- Filter this second batch of precipitate, wash with water, and combine with the first batch.
- Recrystallize the crude 2-Amino-6-bromobenzothiazole from ethanol to obtain the purified product.

Step 2: Synthesis of 6-Bromo-2-chlorobenzothiazole (via Sandmeyer Reaction)

This is a representative protocol for the conversion of the 2-amino group to a 2-chloro group.

Materials:

- 2-Amino-6-bromobenzothiazole
- Concentrated hydrochloric acid (HCl)
- Sodium nitrite (NaNO_2)
- Copper(I) chloride (CuCl)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)

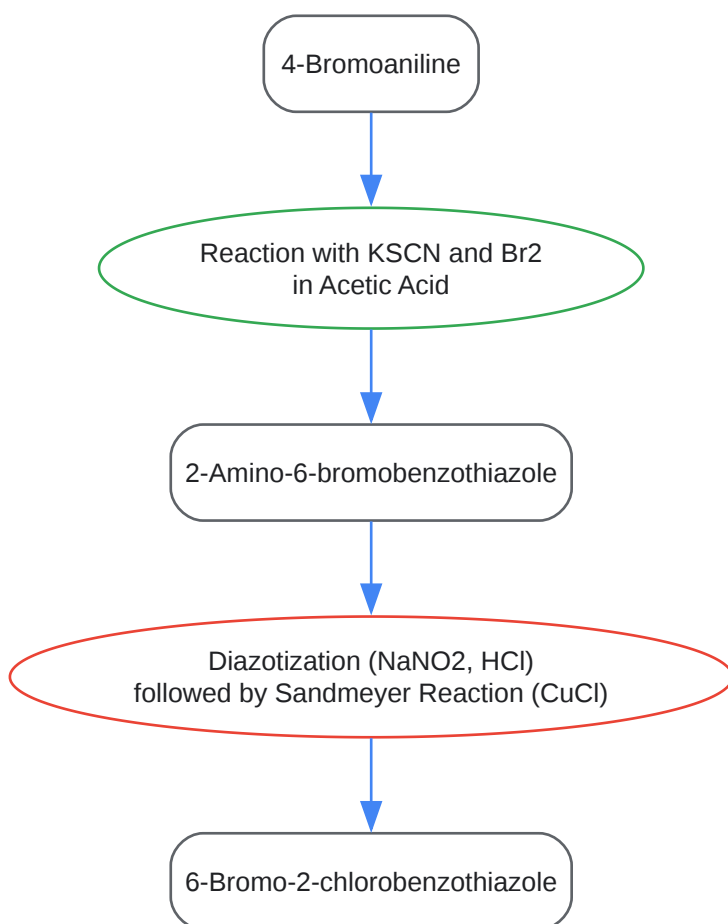
Procedure:

- Suspend 0.05 mole of 2-Amino-6-bromobenzothiazole in a mixture of concentrated HCl and water in a flask cooled to 0-5°C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (0.055 mole) dropwise, keeping the temperature below 5°C to form the diazonium salt. Stir for 30 minutes.
- In a separate flask, dissolve 0.06 mole of copper(I) chloride in concentrated HCl and cool to 0°C.
- Slowly add the cold diazonium salt solution to the stirred CuCl solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Nitrogen gas evolution should be observed.
- Extract the mixture with dichloromethane (3 x 50 mL).

- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **6-Bromo-2-chlorobenzothiazole** can be further purified by column chromatography or recrystallization from a suitable solvent like ethanol or hexane.

Logical Workflow of Synthesis

The following diagram illustrates the logical flow of the synthesis process from the starting material to the final product.



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Caption: Synthetic workflow for **6-Bromo-2-chlorobenzothiazole**.

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